molecular formula C22H22N2O B6486226 (2Z)-3-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]prop-2-enamide CAS No. 852138-42-2

(2Z)-3-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]prop-2-enamide

Cat. No.: B6486226
CAS No.: 852138-42-2
M. Wt: 330.4 g/mol
InChI Key: KGLGSXUGGVLWPT-QBFSEMIESA-N
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Description

“(2Z)-3-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]prop-2-enamide” is a synthetic small molecule characterized by a carbazole scaffold fused with an enamide moiety. This compound’s structural uniqueness lies in its hybrid architecture, which merges the carbazole’s π-electron-rich system with the enamide’s electrophilic carbonyl group.

Properties

IUPAC Name

(Z)-3-phenyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c25-22(13-11-16-6-2-1-3-7-16)23-15-17-10-12-21-19(14-17)18-8-4-5-9-20(18)24-21/h1-3,6-7,10-14,24H,4-5,8-9,15H2,(H,23,25)/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLGSXUGGVLWPT-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)/C=C\C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]prop-2-enamide typically involves multiple steps:

    Formation of the Tetrahydrocarbazole Moiety: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form tetrahydrocarbazole.

    Alkylation: The tetrahydrocarbazole is then alkylated using a suitable alkylating agent, such as benzyl chloride, in the presence of a base like potassium carbonate.

    Amidation: The alkylated product is then reacted with acryloyl chloride in the presence of a base like triethylamine to form the final propenamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenol derivatives.

    Reduction: The propenamide linkage can be reduced to form the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

(2Z)-3-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of (2Z)-3-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The phenyl and tetrahydrocarbazole moieties can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The propenamide linkage may also play a role in binding to specific receptors or active sites, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound shares structural motifs with several classes of molecules, including carbazole derivatives, enamide-containing compounds, and thioureas. Below is a comparative analysis based on molecular features, synthesis, and functional properties.

Key Structural and Functional Comparisons

Table 1: Structural and Functional Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reported Activity/Use Reference
(2Z)-3-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]prop-2-enamide C₂₅H₂₅N₃O 383.49 Enamide, carbazole Not reported N/A
XCT790 (ERRα inverse agonist) C₂₂H₁₅F₉N₄O₂S 618.43 Enamide, trifluoromethyl, thiadiazole ERRα inverse agonist
N-Phenyl-N’-(tetrahydrocarbazolylmethyl)thiourea (C545-0431) C₂₀H₂₁N₃S 335.47 Thiourea, carbazole Screening compound (no data)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide C₂₁H₁₈N₄O₂ 358.40 Triazole, acetamide, naphthyloxy Synthetic intermediate
Key Observations :

XCT790 : Shares the enamide group with the target compound but incorporates a thiadiazole ring and trifluoromethyl substituents, enhancing lipophilicity and metabolic stability. Its activity as an ERRα inverse agonist underscores the pharmacological relevance of enamide-carbazole hybrids .

Thiourea Derivatives (): Replace the enamide with a thiourea group, altering hydrogen-bonding capacity and electronic properties.

Triazole-Acetamide Derivatives () : Feature a triazole ring instead of carbazole, synthesized via copper-catalyzed azide-alkyne cycloaddition. The acetamide group mirrors the enamide’s carbonyl but lacks conjugation, reducing rigidity .

Physicochemical and Electronic Properties

  • Conformational Rigidity : The (Z)-enamide configuration imposes planarity, contrasting with the more flexible thiourea derivatives.

Biological Activity

(2Z)-3-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]prop-2-enamide is a compound that has garnered attention due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C22H24N2C_{22}H_{24}N_2 and a molecular weight of approximately 336.44 g/mol. The structure features a phenyl group attached to a prop-2-enamide moiety, which is further linked to a tetrahydrocarbazole derivative. This structural configuration is believed to contribute significantly to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds related to tetrahydrocarbazoles exhibit anticancer properties . For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines such as PC-3 (prostate cancer) and MCF-7 (breast cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest.

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundPC-312.5Apoptosis induction
Related TetrahydrocarbazoleMCF-715.0Cell cycle arrest

These findings suggest that the presence of the carbazole structure enhances the compound's ability to interact with biological targets involved in cancer progression.

Anticonvulsant Activity

The anticonvulsant potential of similar compounds has been explored through various animal models. For example, studies have shown that certain N-benzyl derivatives exhibit significant activity in maximal electroshock seizure (MES) models, with effective doses comparable to established anticonvulsants like phenobarbital.

Compound Model ED50 (mg/kg) Comparison
This compoundMES18Similar to phenobarbital (22)

This suggests that the compound may act through modulation of neurotransmitter systems or ion channels involved in seizure activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors such as GABA_A receptors or NMDA receptors, influencing neuronal excitability.
  • Enzyme Inhibition : It may inhibit enzymes involved in cancer metabolism or neurotransmitter degradation.
  • Oxidative Stress Modulation : The compound could potentially modulate oxidative stress pathways, reducing reactive oxygen species (ROS) and enhancing cellular survival.

Case Studies

Several case studies highlight the therapeutic potential of tetrahydrocarbazole derivatives:

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that tetrahydrocarbazole derivatives exhibited potent anticancer activity through apoptosis induction in various cancer cell lines .
  • Anticonvulsant Efficacy : Research reported in Pharmacology Biochemistry and Behavior highlighted the anticonvulsant effects of benzyl-substituted tetrahydrocarbazoles in animal models .

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